molecular formula C22H25N3 B12121862 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline

6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12121862
M. Wt: 331.5 g/mol
InChI Key: IWFOILRAGCRDJN-UHFFFAOYSA-N
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Description

6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid. The reaction is usually carried out at reflux temperature to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction. Copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles can be used as catalysts to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells. The compound also interacts with various proteins, modulating their activity and contributing to its antiviral and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and make it a valuable compound for medicinal chemistry research. Its ability to intercalate DNA and interact with proteins sets it apart from other similar compounds .

Properties

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

6-heptyl-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H25N3/c1-3-4-5-6-9-15-25-21-16(2)11-10-12-17(21)20-22(25)24-19-14-8-7-13-18(19)23-20/h7-8,10-14H,3-6,9,15H2,1-2H3

InChI Key

IWFOILRAGCRDJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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